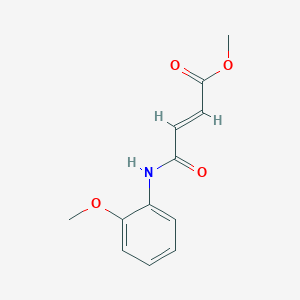
9-Benzyl-2-methylacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-2-methylacridine is a chemical compound that belongs to the acridine family. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties. This compound has gained significant attention in recent years due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 9-Benzyl-2-methylacridine is not fully understood. However, studies have shown that it exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of cancer cells by disrupting the cell cycle and preventing cell division. The antibacterial and antifungal activity of this compound is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
9-Benzyl-2-methylacridine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including DNA topoisomerase and protein kinase C. It also exhibits antioxidant activity, which may contribute to its antitumor activity. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 9-Benzyl-2-methylacridine in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and development. Additionally, this compound has a relatively simple synthesis method, making it easy to produce in large quantities. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 9-Benzyl-2-methylacridine. One area of interest is the development of new anticancer drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as infectious disease research. Finally, research is needed to develop new methods for synthesizing this compound that improve its solubility and purity.
Métodos De Síntesis
The synthesis of 9-Benzyl-2-methylacridine involves the condensation of 2-methylquinoline with benzaldehyde in the presence of a base catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of 9-Benzyl-2-methylacridine. This method is relatively simple and yields high purity products.
Aplicaciones Científicas De Investigación
9-Benzyl-2-methylacridine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess significant antitumor activity, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been shown to exhibit potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propiedades
Fórmula molecular |
C21H17N |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
9-benzyl-2-methylacridine |
InChI |
InChI=1S/C21H17N/c1-15-11-12-21-19(13-15)18(14-16-7-3-2-4-8-16)17-9-5-6-10-20(17)22-21/h2-13H,14H2,1H3 |
Clave InChI |
HEQFMYDVXIAXPR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)CC4=CC=CC=C4 |
SMILES canónico |
CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281970.png)
![2-({4-[4-(2-Methylphenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281972.png)
![6-[[4-(4-Ethylpiperazin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281973.png)
![6-{[4-(4-Benzyl-1-piperazinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylicacid](/img/structure/B281975.png)
![6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281976.png)
![6-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281977.png)
![6-[[4-[4-(3-Chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281978.png)
![2-({4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281984.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)
